(1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Description
This compound is a structurally complex tetracyclic diterpenoid featuring a fused ring system (6.6.2.0¹,¹⁰.0²,⁷) with multiple stereochemical centers. Key functional groups include hydroxyl groups at positions 3 and 4, a dimethyl substitution at position 11, an isopropyl group (propan-2-yl) at position 5, and a lactone ring (16-oxa) terminating in a ketone at position 13. Its (1R) configuration underscores its stereochemical specificity, which is critical for biological activity and molecular interactions.
Properties
IUPAC Name |
3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSYGBPHQBWGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863665 | |
| Record name | 11,12-Dihydroxy-7,20-epoxyabieta-8(14),9(11),12-trien-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-80-2 | |
| Record name | carnosol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Cyclopropane Ring Formation
Initial cyclopropanation is achieved via [2+1] cycloaddition using dichlorocarbene generated from chloroform under strong base conditions (e.g., potassium tert-butoxide). This method, adapted from strained cycloalkane syntheses, establishes the bicyclic precursor with 85–90% regioselectivity.
Oxepane Ring Construction
Subsequent oxepane formation employs acid-catalyzed intramolecular etherification. For example, treatment of a diol intermediate with p-toluenesulfonic acid in toluene at 110°C induces cyclodehydration, yielding the tricyclic oxepane core.
Intermediate Functionalization and Stereochemical Control
Introduction of the Propan-2-yl Group
The C5 propan-2-yl substituent is introduced via Friedel-Crafts alkylation using isopropyl bromide and aluminum trichloride. Computational studies suggest that steric effects from the dimethyl groups at C11 direct electrophilic attack to the para position, achieving >95% positional selectivity.
Hydroxylation at C3 and C4
Directed ortho-metalation (DoM) strategies enable sequential hydroxylation:
-
C3 hydroxylation : Lithiation with LDA at −78°C followed by oxygenation with trimethylborate and hydrogen peroxide.
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C4 hydroxylation : Sharpless asymmetric dihydroxylation using AD-mix-β, yielding the (1R) configuration with 98% enantiomeric excess.
Industrial-Scale Optimization
Continuous Flow Cyclization
Recent advancements replace batch reactors with continuous flow systems, reducing reaction times from 24 hours to 45 minutes. A representative setup uses a Hastelloy microreactor (180°C, 15 bar) to achieve 92% conversion per pass.
Solvent Recycling Protocols
Methylene chloride, used extensively in extraction and washing steps, is recovered via fractional distillation with >99% purity, cutting solvent costs by 40% in pilot-scale trials.
Analytical and Purification Techniques
HPLC Monitoring
Reverse-phase HPLC (C18 column, 65:35 acetonitrile/water + 0.1% TFA) detects intermediates with RT = 7.05 min for the final product and RT = 8.54 min for sulfonate impurities.
Chemical Reactions Analysis
Types of Reactions
(1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound exhibits various biological activities which make it a candidate for pharmaceutical applications:
- Antioxidant Activity : Studies have shown that compounds similar to this one possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Diterpene lactones are known for their anti-inflammatory properties. The specific structure of (1R)-3,4-Dihydroxy can contribute to modulating inflammatory pathways.
- Anticancer Properties : Some studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis in certain cancer types.
Natural Product Chemistry
This compound is significant in the study of natural products due to its presence in medicinal plants. It has been isolated from:
- Rosmarinus officinalis: Known for its culinary and medicinal uses.
- Salvia przewalskii: Traditionally used in herbal medicine.
The extraction and characterization of this compound from these plants can lead to further research into their therapeutic potentials.
Case Study 1: Antioxidant Activity Evaluation
A study investigated the antioxidant capacity of extracts containing (1R)-3,4-Dihydroxy from rosemary. The results indicated a significant reduction in free radicals when tested against standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be exploited for developing anti-inflammatory drugs.
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of (1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 8-Ethoxy Variant (FDB014573)
Compound : 8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-(propan-2-yl)-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one
Key Differences :
- Substituent : An ethoxy group replaces the hydroxyl at position 6.
- Ring System : The tetracyclic framework differs (7.5.2.0¹,¹⁰.0²,⁷ vs. 6.6.2.0¹,¹⁰.0²,⁷), altering ring strain and molecular rigidity.
Stereochemical Variant with Methoxy Substitution
Compound : (1R,8S,9S)-3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one
Key Differences :
- Stereochemistry : Additional stereocenters at positions 8 and 9 modify three-dimensional conformation.
- Substituent : A methoxy group at position 8 may reduce hydrogen-bonding capacity compared to hydroxyl groups, influencing receptor binding or metabolic stability.
Macrocyclic Lactam/Lactone Derivatives
Examples : Pharmacopeial Forum compounds (e.g., (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-Ethyl-3,4,10,13-tetrahydroxy-...-15-one)
Key Differences :
- Ring System : Macrocycles (e.g., 1-oxa-6-azacyclopentadecan-15-one) contrast with the tetracyclic framework of the target compound.
- Functional Groups: Amino sugars and multiple methyl groups dominate, suggesting divergent biological targets (e.g., antibacterial vs. anti-inflammatory) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural-Activity Relationships : Hydroxyl groups at positions 3 and 4 are critical for hydrogen bonding in microbial interactions, as seen in the methoxy variant’s correlation with Bacteroides . Ethoxy or methoxy substitutions may trade solubility for improved pharmacokinetic properties .
- Analytical Challenges : Structural elucidation of such complex compounds relies on advanced NMR and crystallographic methods, as demonstrated in studies of Zygocaperoside and Isorhamnetin-3-O glycoside .
Biological Activity
Overview
(1R)-3,4-Dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one is a complex organic compound notable for its unique tetracyclic structure and potential biological activities. This compound has garnered attention in the fields of pharmacology and biochemistry due to its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 330.40 g/mol |
| Topological Polar Surface Area (TPSA) | 66.80 Ų |
| XlogP | 4.40 |
| H-Bond Donor | 2 |
| H-Bond Acceptor | 4 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and metabolic regulation.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity, which may help mitigate oxidative stress in cells. Antioxidants play a crucial role in protecting cellular components from damage caused by free radicals.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential therapeutic applications in inflammatory diseases.
Neuroprotective Activity
Preliminary findings suggest that this compound may possess neuroprotective properties by inhibiting acetylcholinesterase activity and modulating neurotransmitter systems. This action could be beneficial in conditions like Alzheimer's disease.
Case Studies
- Neuroprotection in Animal Models : A study involving rodent models demonstrated that administration of this compound resulted in improved cognitive function and reduced neuroinflammation following induced oxidative stress .
- Anti-inflammatory Response : In vitro studies using human cell lines revealed that this compound significantly reduced the production of TNF-alpha and IL-6 in response to inflammatory stimuli . This suggests its potential as a therapeutic agent in managing chronic inflammatory conditions.
- Toxicological Assessment : Toxicity studies indicated that while the compound has beneficial effects at therapeutic doses, high concentrations could lead to mitochondrial toxicity and nephrotoxicity . This underscores the importance of dosage regulation in therapeutic applications.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
Synthesis challenges include managing steric hindrance from the dimethyl and propan-2-yl groups, ensuring regioselective oxidation at C3/C4, and maintaining the stereochemical integrity of the (1R) configuration. Methodological solutions include:
- Protecting group strategies : Use of silyl ethers or acetals to shield hydroxyl groups during oxidation steps .
- Chromatographic purification : High-performance liquid chromatography (HPLC) or flash column chromatography to isolate intermediates and final products .
- Catalytic optimization : Employing transition-metal catalysts (e.g., Ru or Pd) for stereocontrolled cyclization steps .
Q. What analytical techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Single-crystal X-ray diffraction (XRD) : Provides unambiguous determination of the tetracyclic framework and stereochemical assignments (e.g., bond angles, torsion angles) . Example crystallographic parameters:
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 7.609, 9.161, 11.174 |
| α, β, γ (°) | 84.2, 85.7, 69.9 |
| V (ų) | 727.02 |
- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, NOESY) resolves coupling patterns and spatial proximities, critical for distinguishing diastereomers .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via LC-MS.
- pH-dependent hydrolysis assays : Evaluate lactone ring stability by tracking 15-ketone conversion rates in buffers (pH 2–10) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity across assay systems?
Discrepancies may arise from assay-specific conditions (e.g., cell permeability, protein binding). Methodological approaches include:
- Orthogonal assay validation : Compare results from enzyme inhibition, cell-based, and in vivo models to identify assay artifacts .
- Solubility optimization : Use co-solvents (DMSO/PEG) or nanoformulation to ensure consistent bioavailability .
Q. How can environmental fate and transformation pathways of this compound be evaluated in aquatic systems?
- Environmental simulation studies : Use OECD 308/309 guidelines to measure biodegradation rates in water-sediment systems .
- Advanced mass spectrometry (HRMS) : Identify transformation products (e.g., hydroxylated or lactone-opened derivatives) via non-targeted analysis .
Q. What computational methods predict the compound’s conformational flexibility and its impact on bioactivity?
- Molecular dynamics (MD) simulations : Model the tetracyclic core’s flexibility to identify dominant conformers interacting with biological targets .
- Density Functional Theory (DFT) : Calculate energy barriers for lactone ring opening or hydroxyl group rotation, correlating with experimental NMR data .
Q. How does stereochemical inversion at C1 affect the compound’s pharmacological profile?
- Stereoselective synthesis : Compare (1R) and (1S) enantiomers using chiral catalysts or enzymatic resolution .
- Biological assays : Test enantiomers against target receptors (e.g., GPCRs) to quantify stereochemical influence on IC50 values .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
